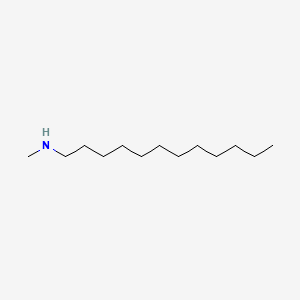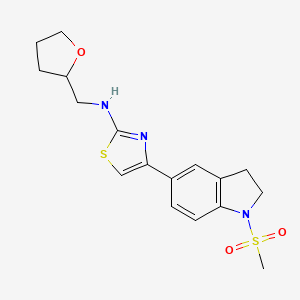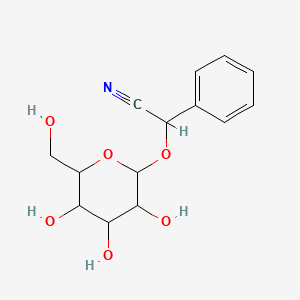
4-硝基-3-(三氟甲基)苯酚
描述
三氟甲基(TFM)是一种以三氟甲基 (-CF₃) 基团为特征的化学化合物。该基团以其独特的性质而闻名,包括高电负性和强吸电子效应。 这些性质使 TFM 成为各种化学、制药和工业应用中的宝贵组成部分 .
科学研究应用
TFM 化合物具有广泛的科学研究应用:
化学: TFM 基团用于修饰有机分子的性质,增强其稳定性、反应性和溶解度。
生物学: 含 TFM 的化合物被用作生物学研究中的探针和标签,以追踪分子相互作用和途径。
医学: 许多药物含有 TFM 基团,可改善其药代动力学特性,例如生物利用度和代谢稳定性。
作用机制
TFM 化合物的作用机制根据其具体应用而有所不同。在药物中,TFM 基团通常通过增加疏水相互作用和改善代谢稳定性来增强药物与其分子靶标的结合亲和力。 这可以带来更有效和更持久的治疗效果 .
生化分析
Biochemical Properties
4-Nitro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly as a lampricide used to control sea lamprey populations. The compound interacts with various enzymes and proteins, leading to the disruption of mitochondrial oxidative phosphorylation . This interaction results in the uncoupling of oxidative phosphorylation, which depletes ATP levels and affects cellular energy metabolism . The compound’s interaction with enzymes such as ATP synthase and other mitochondrial proteins is crucial for its biochemical activity.
Cellular Effects
4-Nitro-3-(trifluoromethyl)phenol has profound effects on different cell types and cellular processes. It influences cell function by disrupting mitochondrial function, leading to decreased ATP production and altered cellular metabolism . The compound also affects cell signaling pathways and gene expression, resulting in changes in cellular responses and functions. In particular, it has been observed to cause glycogen depletion and ATP starvation in the nervous system of sea lamprey .
Molecular Mechanism
The molecular mechanism of 4-Nitro-3-(trifluoromethyl)phenol involves its binding interactions with mitochondrial proteins, leading to the inhibition of ATP synthesis . The compound acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane. This inhibition of ATP synthesis results in decreased energy production and altered cellular metabolism. Additionally, the compound may influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-3-(trifluoromethyl)phenol change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular function, including altered metabolism and gene expression. In vitro and in vivo studies have shown that the compound’s effects can be observed over several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Nitro-3-(trifluoromethyl)phenol vary with different dosages in animal models. At lower doses, the compound effectively controls sea lamprey populations without causing significant toxicity to other species . At higher doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on non-target organisms . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-Nitro-3-(trifluoromethyl)phenol is involved in various metabolic pathways, including its metabolism by liver enzymes . The compound undergoes biotransformation, resulting in the formation of metabolites such as 4-nitro-3-(trifluoromethyl)phenylamine . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, 4-Nitro-3-(trifluoromethyl)phenol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. The compound’s localization and accumulation in specific tissues can affect its activity and function.
Subcellular Localization
4-Nitro-3-(trifluoromethyl)phenol exhibits specific subcellular localization, primarily targeting mitochondria . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial compartment, where it exerts its effects on oxidative phosphorylation. The subcellular localization of the compound is essential for its activity and function, as it allows for direct interaction with mitochondrial proteins and enzymes.
准备方法
合成路线和反应条件
含 TFM 化合物的合成可以通过多种方法实现。一种常见的方法是使用三氟甲基化试剂,例如三氟甲基碘 (CF₃I) 或三氟甲基磺酸 (CF₃SO₃H)。 这些试剂可以通过亲核或亲电反应将三氟甲基引入有机分子中 .
工业生产方法
TFM 化合物的工业生产通常涉及使用专门设备进行的大规模反应,以处理高反应性和有时有危险的三氟甲基化试剂。 生产过程必须确保最终产品的安全性和纯度,这对其在制药和其他敏感行业的应用至关重要 .
化学反应分析
反应类型
TFM 化合物会发生各种化学反应,包括:
氧化: TFM 基团在特定条件下可以被氧化,导致形成三氟甲醇或酮。
还原: 还原反应可以将 TFM 基团转化为氧化程度较低的形式,例如三氟甲胺。
常用试剂和条件
这些反应中常用的试剂包括强氧化剂,如高锰酸钾 (KMnO₄) 用于氧化,还原剂,如氢化铝锂 (LiAlH₄) 用于还原,以及亲核试剂或亲电试剂用于取代反应。 反应条件根据所需的产物和所用特定 TFM 化合物而异 .
主要形成的产物
这些反应形成的主要产物包括三氟甲醇、酮、胺和取代的有机分子。 这些产物是合成药物、农用化学品和其他特种化学品的宝贵中间体 .
相似化合物的比较
类似化合物
与 TFM 类似的化合物包括其他氟化有机分子,例如:
三氟乙酸 (TFA): 以其强酸性而闻名,并用作有机合成中的试剂。
三氟甲磺酸 (TFMSA): 一种强酸,用于各种化学反应。
三氟甲苯 (TFMB): 用作合成更复杂氟化化合物的构建模块.
TFM 的独特性
TFM 由于其独特的高电负性、强吸电子效应和在各种化学条件下的稳定性而脱颖而出。 这些性质使 TFM 成为从制药到工业材料的各种应用中用途广泛且宝贵的组成部分 .
属性
IUPAC Name |
4-nitro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMBAFMCSYJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021788 | |
| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline] | |
| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitro-3-trifluoromethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5000 mg/L at 25 °C | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00133 [mmHg] | |
| Record name | 4-Nitro-3-trifluoromethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow to orange crystalline solid | |
CAS No. |
88-30-2 | |
| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-3-trifluoromethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-3-(trifluoromethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-4-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96W52A3IFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76 °C | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-nitro-3-(trifluoromethyl)phenol in pharmaceutical research?
A1: 4-nitro-3-(trifluoromethyl)phenol is a key precursor in the synthesis of selective androgen receptor modulators (SARMs) []. These modulators are of interest in treating a variety of conditions, including muscle wasting and prostate cancer. The compound's structure allows for further modifications to optimize the activity and selectivity of the final SARM.
Q2: How does 4-nitro-3-(trifluoromethyl)phenol contribute to the synthesis of complex molecules?
A2: This compound serves as a versatile building block in organic synthesis. A notable example is its use in the Nenitzescu indole synthesis []. This reaction allows for the preparation of substituted indoles, which are important structural motifs in pharmaceuticals and natural products.
Q3: Are there any studies exploring the application of 4-nitro-3-(trifluoromethyl)phenol beyond pharmaceutical synthesis?
A4: Yes, research has demonstrated the potential of 4-nitro-3-(trifluoromethyl)phenol in material science. It has been incorporated into the structure of hyperbranched poly(ether amine) microgels []. These microgels, decorated with platinum nanoparticles, act as microreactors and show promising catalytic activity in the reduction of aromatic nitro compounds, including 4-nitro-3-(trifluoromethyl)phenol itself.
Q4: How has 4-nitro-3-(trifluoromethyl)phenol been utilized to study molecular interactions in environmental settings?
A5: Researchers have employed 4-nitro-3-(trifluoromethyl)phenol in studies using high-resolution magic angle spinning (HR-MAS) NMR spectroscopy combined with saturation-transfer double difference (STDD) NMR []. This technique allows for the analysis of molecular interactions at the soil-water interface. Studies revealed that 4-nitro-3-(trifluoromethyl)phenol predominantly interacts with soil components through dipolar interactions, hydrogen bonding, hydrophobic associations, and potentially pi-pi interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)



![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)



